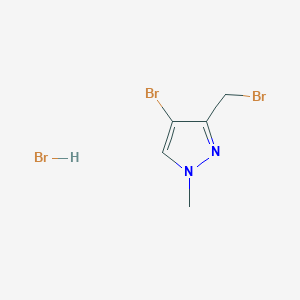

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Description

Properties

IUPAC Name |

4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXSULRCFQRTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CBr)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide typically involves the bromination of 1-methyl-1H-pyrazole. The process can be summarized as follows:

Starting Material: 1-methyl-1H-pyrazole.

Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Isolation: The resulting product, 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, is isolated and purified.

Hydrobromide Formation: The purified product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the development of drugs targeting neurological disorders and inflammatory diseases. Notably, it has been investigated for its potential as an enzyme inhibitor, particularly against lactate dehydrogenase (LDH), which plays a critical role in metabolic pathways relevant to cancer treatment.

Materials Science

The compound is utilized in the development of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications allows researchers to tailor materials for specific applications, such as improving mechanical properties or enhancing thermal stability.

Biological Research

In biological studies, 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide serves as a building block for synthesizing bioactive molecules. These molecules are essential for investigating enzyme inhibition mechanisms and receptor interactions. The compound's bromomethyl group can form covalent bonds with nucleophilic sites on proteins, influencing their function and activity.

Industrial Applications

The compound finds utility in the production of agrochemicals and specialty chemicals. Its reactivity is harnessed for synthesizing complex molecules that are crucial in agricultural formulations and other industrial processes.

Case Studies and Research Findings

Several studies highlight the biological activities associated with 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide:

-

Enzyme Inhibition : Research indicates that compounds similar to this pyrazole derivative exhibit significant inhibition against lactate dehydrogenase isoforms (LDHA and LDHB), suggesting potential therapeutic applications in oncology.

"Compounds derived from this scaffold have shown low nanomolar inhibition against key metabolic enzymes" .

-

Antimicrobial Activity : Studies have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

"Compounds similar to this showed significant activity against E. coli and S. aureus, enhancing antimicrobial efficacy" .

Mechanism of Action

The mechanism of action of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various receptors or enzymes, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Structural and Physical Property Comparison

Physicochemical and Spectroscopic Data

NMR Trends :

- The target compound’s ¹H NMR would show distinct signals for the 3-(bromomethyl) group (~4.3 ppm for CH₂Br) and 1-methyl group (~3.8 ppm), differing from 4-bromo-3-methoxy-1-phenyl-1H-pyrazole , where methoxy protons resonate at ~3.9 ppm .

- In 4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide , the NH₂ group generates broad peaks at ~5.5–6.0 ppm, absent in bromomethyl analogs .

Mass Spectrometry :

- The target compound’s molar mass (334.84) contrasts with the lower mass of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (280.94), reflecting bromine count differences .

Biological Activity

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a brominated pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a scaffold for the development of various bioactive molecules, particularly in the context of cancer therapy and enzyme inhibition.

The compound is characterized by its bromine substituents, which can influence its reactivity and biological interactions. The molecular formula is C₇H₈Br₃N₂, and it has a molecular weight of approximately 292.86 g/mol. The presence of bromine atoms enhances lipophilicity and may affect the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, exhibit significant anticancer activity. For example, compounds derived from this scaffold have shown inhibitory effects on lactate dehydrogenase (LDH), an enzyme associated with cancer cell metabolism. In vitro assays demonstrated that these compounds could suppress cellular lactate production in various cancer cell lines, including MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing’s sarcoma) .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been shown to interact with lactate dehydrogenase, leading to reduced cell proliferation in cancer models. The structure-activity relationship (SAR) studies suggest that the bromine substituents play a critical role in enhancing binding affinity to the target enzyme .

Study 1: Inhibition of LDH

In a study conducted by GlaxoSmithKline, pyrazole derivatives were tested for their ability to inhibit LDH activity. The results indicated that 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide exhibited sub-micromolar IC50 values against LDH in highly glycolytic cancer cell lines. This suggests a promising application in targeting metabolic pathways in cancer treatment .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on various human cancer cell lines. The findings revealed that treatment with 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Research Findings

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| GlaxoSmithKline (2020) | Lactate Dehydrogenase | < 1 | Inhibition of cellular lactate output |

| Cytotoxicity Assessment (2020) | Various Cancer Cell Lines | < 10 | Significant reduction in cell viability |

Q & A

Basic: What are the standard protocols for synthesizing 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, and how is structural confirmation achieved?

Answer:

The synthesis typically involves bromination of a precursor pyrazole derivative under controlled conditions. For example, bromomethylation at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride . Structural confirmation relies on spectroscopic techniques:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with characteristic shifts for bromine substituents (e.g., downfield shifts for Br-CH- groups) .

- IR spectroscopy : Confirms functional groups (e.g., C-Br stretches at ~500–600 cm) .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, critical for distinguishing regioisomers .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of this compound?

Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity of brominating agents .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromomethylation .

- Catalyst use : Lewis acids (e.g., FeCl) may accelerate bromine activation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR : , , and 2D techniques (COSY, HSQC) assign substituent positions and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% required for pharmacological studies) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHBrN) and detects trace byproducts .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Answer:

- Differential Scanning Calorimetry (DSC) : Accurately determines melting points and detects polymorphic forms .

- Cross-validation : Compare spectral data (NMR, IR) with literature to confirm compound identity .

- Reproducibility : Standardize synthesis protocols (e.g., solvent purity, heating rates) to minimize variability .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Building block : Used to synthesize pyrazole-based inhibitors targeting enzymes (e.g., kinases) or receptors (e.g., GABA) .

- Biological probes : Bromine atoms facilitate radioisotope labeling (e.g., ) for imaging studies .

- Structure-activity relationships (SAR) : Modifications at the bromomethyl group explore steric and electronic effects on bioactivity .

Advanced: How can researchers address stability challenges during storage and handling?

Answer:

- Storage : Protect from light and moisture using amber glass vials under inert gas (argon) at 2–8°C .

- Degradation monitoring : Periodic HPLC analysis detects hydrolysis or oxidation products (e.g., debrominated derivatives) .

- Lyophilization : For long-term stability, lyophilize the compound as a hydrobromide salt .

Advanced: What strategies mitigate analytical challenges in detecting trace impurities?

Answer:

- LC-MS/MS : Identifies low-abundance impurities (e.g., residual solvents, brominated byproducts) with high sensitivity .

- Ion chromatography : Detects inorganic anions (e.g., Br) from salt dissociation .

- Quantitative NMR (qNMR) : Quantifies impurities using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Basic: How can derivatives of this compound be synthesized for SAR studies?

Answer:

- Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at the 4-position .

- Salt formation : React with different acids (e.g., HCl, trifluoroacetic acid) to alter solubility .

Advanced: How do computational methods predict electrophilic substitution patterns in this compound?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites (e.g., C-5 position) .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .

- Solvent modeling : COSMO-RS predicts solubility and reactivity in different solvents .

Advanced: What methodologies evaluate the compound's toxicity in preclinical studies?

Answer:

- In vitro assays : HepG2 cell viability tests (MTT assay) assess acute cytotoxicity .

- Ames test : Screens for mutagenicity using Salmonella typhimurium strains .

- In vivo models : Rodent studies (OECD guidelines) evaluate systemic toxicity and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.